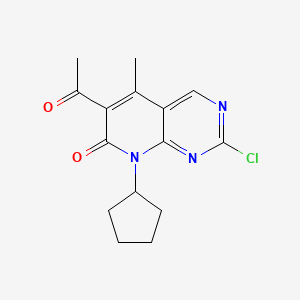
(2-Aminobutyl)(tert-butyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Aminobutyl)(tert-butyl)amine is an organic compound that features both an aminobutyl and a tert-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminobutyl)(tert-butyl)amine can be achieved through several methods. One common approach involves the reaction of tert-butylamine with a suitable butylamine derivative under controlled conditions. The Gabriel Synthesis is another method that can be employed to produce primary amines from alkyl halides, which can then be further modified to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves the direct amination of isobutylene using zeolite catalysts. This method is efficient and produces high yields of the desired amine .
Análisis De Reacciones Químicas
Types of Reactions
(2-Aminobutyl)(tert-butyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of alkylated amines .
Aplicaciones Científicas De Investigación
(2-Aminobutyl)(tert-butyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of amine-related biochemical pathways.
Industry: The compound is used in the production of rubber accelerators and pesticides
Mecanismo De Acción
The mechanism of action of (2-Aminobutyl)(tert-butyl)amine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions that modify other molecules. It can also form hydrogen bonds with biological molecules, influencing their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
- Ethylamine
- Propylamine
- Isopropylamine
- Isobutylamine
- n-Butylamine
- sec-Butylamine
- Putrescine .
Uniqueness
(2-Aminobutyl)(tert-butyl)amine is unique due to the presence of both an aminobutyl and a tert-butyl group. This combination imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable in various synthetic applications .
Propiedades
Fórmula molecular |
C8H20N2 |
|---|---|
Peso molecular |
144.26 g/mol |
Nombre IUPAC |
1-N-tert-butylbutane-1,2-diamine |
InChI |
InChI=1S/C8H20N2/c1-5-7(9)6-10-8(2,3)4/h7,10H,5-6,9H2,1-4H3 |
Clave InChI |
LNGHILINGIFMEQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CNC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol](/img/structure/B12104441.png)



![1-Propanol, 2-[(tetrahydro-2H-pyran-2-YL)oxy]-, 4-methylbenzenesulfonate, (2S)-](/img/structure/B12104461.png)

![11-hydroxy-1,3-bis(hydroxymethyl)-3,5a,5b,10,11,13b-hexamethyl-4,5,6,7,8,9,10,11a,13,13a-decahydro-3aH-cyclopenta[a]chrysene-7a-carboxylic acid](/img/structure/B12104480.png)






